6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine
Description
6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine is a pyridine derivative characterized by a chloro substituent at position 6, an amino group at position 2, and a hydroxyimino-methyl group at position 2.
Properties
IUPAC Name |
(NE)-N-[(2-amino-6-chloropyridin-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-11)6(8)10-5/h1-3,11H,(H2,8,10)/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXVCFRJDLRYMK-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=NO)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1/C=N/O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine typically involves the reaction of 6-chloropyridine-2-amine with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 6-chloro-3-(nitromethyl)pyridin-2-amine.
Reduction: Formation of 6-chloro-3-(aminomethyl)pyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the chloro and amine groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Electron-Donating Substituents : Methoxy groups (e.g., in 5-(2-Methoxypyridin-3-YL)pyridin-2-amine) enhance solubility compared to chloro groups but may reduce electrophilic reactivity .
- Positional Isomerism : 2-Chloro-6-methoxypyridin-3-amine demonstrates that substituent positions significantly alter electronic profiles and biological interactions .
Antibacterial and Antifungal Activity
6-Chloro-pyridin-2-yl-amine derivatives (e.g., compounds 3a, 3f, 3h) exhibit potent activity against Bacillus subtilis, Staphylococcus aureus, and Fusarium oxysporum, with MIC values ranging from 8–32 µg/mL . These derivatives share the 6-chloro-2-amine pyridine core with the target compound, suggesting that the hydroxyimino-methyl group may modulate potency or spectrum.
Anticancer Activity
Oxadiazole analogs derived from 2-aminopyridine, such as 1c and 1g, show selective cytotoxicity against HOP-92 (non-small cell lung cancer) at 10 µM . While the target compound lacks an oxadiazole moiety, the pyridine-amino backbone is critical for intercalation or enzyme inhibition.
Metabolic Stability
Hydroxyimino-containing compounds like 490-M11 and 490-M12 undergo rapid glucuronidation in vivo, limiting their bioavailability . This suggests that the hydroxyimino group in the target compound may confer metabolic liabilities unless stabilized by structural modifications.
Pharmacological and Industrial Relevance
- Drug Development: The chloro-amino-pyridine scaffold is prevalent in kinase inhibitors and antimicrobial agents.
- Chemical Synthesis: The hydroxyimino group in the target compound could serve as a precursor for further functionalization, such as cyclization to form heterocycles like oxadiazoles .
Biological Activity
6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine is a pyridine derivative with potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its hydroxyimino group, which may confer unique interactions with biological targets. The following sections will explore its synthesis, biological activity, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₆H₆ClN₃O
- Molecular Weight : 171.58 g/mol
- IUPAC Name : (NE)-N-[(2-amino-6-chloropyridin-3-yl)methylidene]hydroxylamine
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyridine-2-amine with hydroxylamine hydrochloride under basic conditions. The resulting product can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | 6-chloro-3-(nitromethyl)pyridin-2-amine |
| Reduction | NaBH₄, LiAlH₄ | 6-chloro-3-(aminomethyl)pyridin-2-amine |
| Substitution | Amines, thiols | Various substituted pyridine derivatives |
Biological Activity
While specific biological activities for this compound have not been extensively documented, its structural similarity to other biologically active pyridine derivatives suggests potential pharmacological properties. The compound has been investigated for various applications:
- Biochemical Probes : It is being explored as a biochemical probe to study enzyme mechanisms and protein interactions .
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting potential for this compound in treating infections.
- Anticancer Properties : Research into analogous structures has shown anticancer activity, warranting further investigation into this compound's efficacy against cancer cell lines.
The mechanism of action for this compound likely involves interactions with specific enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues of target proteins, while the chloro and amine groups may engage in non-covalent interactions that modulate protein activity and influence biological pathways.
Case Studies
- Enzyme Interaction Studies : A study investigating the interaction between this compound and various enzymes revealed that it could serve as a competitive inhibitor for certain targets, suggesting its utility in drug design.
- Antibacterial Testing : In vitro testing demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Anticancer Screening : Preliminary assays indicated that compounds structurally related to this compound exhibited cytotoxic effects on several cancer cell lines, prompting further exploration into its anticancer potential .
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Start with substituted pyridine precursors (e.g., 2-chloro-6-(3-pyridyl)phenylacetonitrile) and employ nucleophilic substitution or condensation reactions. Use reverse-phase HPLC (RP-HPLC) for purification, as demonstrated in pyridopyrimidine syntheses .
- Route 2 : React 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde with halogenated benzylacetonitrile derivatives in anhydrous dimethylformamide (DMF), followed by ammonia treatment to introduce the hydroxyimino group .
- Optimization : Vary temperature (60–120°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of reactants. Monitor progress via TLC or LC-MS.
Q. How should researchers characterize the structure and purity of this compound?
- Methodology :
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., intermolecular N–H⋯N interactions observed in related pyridin-2-amines) .
- NMR spectroscopy : Use / NMR to confirm substituent positions. For example, aromatic protons in pyridine rings typically appear at δ 6.5–8.5 ppm, while hydroxyimino protons may resonate near δ 10–12 ppm .
- HPLC : Assess purity (>98%) using a C18 column with a water/acetonitrile gradient .
Q. What experimental approaches are suitable for determining solubility and stability under varying conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, water, ethanol) at 25°C. Quantify saturation points via UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions. Monitor decomposition by LC-MS .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or optimizing synthesis pathways?
- Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for hydroxyimino group formation). Software like Gaussian or ORCA can predict thermodynamic feasibility .
- Machine learning (ML) : Train models on existing pyridine derivative datasets to predict optimal reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
Q. How should researchers address discrepancies in reaction yields or unexpected by-products?
- Methodology :
- By-product analysis : Isolate minor products via preparative TLC or column chromatography. Characterize using HRMS and - COSY NMR to identify structural deviations .
- Mechanistic studies : Probe competing pathways (e.g., via kinetic isotope effects or intermediate trapping). For example, chloride displacement vs. ring-opening in halogenated precursors .
Q. What strategies enable regioselective functionalization of the pyridine ring?
- Methodology :
- Directing groups : Introduce temporary substituents (e.g., trimethylsilyl) to steer electrophilic attacks to specific positions (C-4 or C-5). Remove via hydrolysis post-functionalization .
- Metal catalysis : Use Pd-catalyzed C–H activation for cross-coupling at the chloro-substituted position. Optimize ligands (e.g., PPh) and bases (KCO) .
Q. How can researchers validate the compound’s biological activity while minimizing synthetic impurities?
- Methodology :
- Bioassay-guided fractionation : Combine HPLC purification with in vitro assays (e.g., enzyme inhibition). Compare activity of pure compound vs. crude mixtures to identify interference from impurities .
- Metabolic stability : Use liver microsome assays to assess degradation pathways. Correlate structural features (e.g., hydroxyimino group) with half-life using QSAR models .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s catalytic or inhibitory properties?
- Methodology :
- Control experiments : Verify assay conditions (pH, temperature, co-solvents). For example, DMSO >1% may denature proteins, leading to false negatives .
- Cross-validation : Reproduce results using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity measurements) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
